Bis(2,2'-bipyridine)coppersulfate
Description
Properties
Molecular Formula |
C20H16CuN4O4S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine;sulfate |
InChI |
InChI=1S/2C10H8N2.Cu.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI Key |
ZKFGKUJLQQLOSF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2'-Bipyridine Ligand
The foundational step in preparing bis(2,2'-bipyridine)copper sulfate is the synthesis of the bipyridine ligand itself. Early methods, dating back to the late 19th and early 20th centuries, predominantly involved oxidative coupling reactions, notably the Ullmann reaction, which couples pyridine derivatives using copper metal as a catalyst.
- Ullmann Reaction: Copper powder facilitates the coupling of halogenated pyridines, such as 2-bromopyridine or 2-chloropyridine, producing 2,2'-bipyridine with moderate to good yields (around 60%). The reaction typically involves heating in a suitable solvent like diphenyl or phenol at elevated temperatures (~200°C). The reaction mechanism involves oxidative coupling mediated by copper, resulting in bipyridine formation.
Metal-Mediated Coupling: Alternative methods include reductive coupling of pyridine derivatives with transition metals such as copper, cobalt, or zinc, often under hydrothermal conditions, which can enhance yield and crystal quality.
Oxidative Methods: Heating pyridine with oxidizing agents like iodine or ferric chloride can also generate bipyridine, though these are less common for large-scale synthesis due to lower yields and harsher conditions.
- The Ullmann reaction remains the most reliable method for bipyridine synthesis, especially when high purity is required for complex formation.
Formation of Copper-Bipyridine Complexes
Once bipyridine is synthesized, it is reacted with copper salts to form the desired complex.
- Procedure:
- Dissolve bipyridine in distilled water, often with a base such as sodium hydroxide to facilitate deprotonation.
- Add copper sulfate pentahydrate or other copper salts to the solution.
- Transfer the mixture into a Teflon-lined autoclave.
- Heat at elevated temperatures (typically 120–180°C) for extended periods (24–72 hours).
- Cool gradually to promote crystal growth.
- Advantages:
- Produces well-defined single crystals suitable for structural analysis.
- Enhances purity and crystallinity.
- Allows control over morphology and phase purity.
- Hydrothermal methods have been successfully employed to synthesize various copper-bipyridine complexes, including the sulfate derivative, with structural characterization confirming octahedral coordination geometry around copper(II) ions.
Incorporation of Sulfate Ions
The sulfate ions are introduced either through the copper sulfate precursor or added separately during synthesis.
- Direct Use of Copper Sulfate: Dissolving copper sulfate in the reaction mixture provides sulfate ions that coordinate with copper along with bipyridine ligands.
- Post-synthesis Sulfation: Although less common, sulfate ions can be introduced after initial complex formation via ion exchange or recrystallization in sulfate-rich solutions.
- The sulfate acts as a bridging ligand, linking copper centers into polymeric chains, as confirmed by single-crystal X-ray diffraction studies.
Representative Synthesis Protocol
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Ligand synthesis | 2-bromopyridine + copper powder, reflux in diphenyl at 200°C | 2,2'-bipyridine |
| Complex formation | Dissolve bipyridine and copper sulfate in water | Initial mixture |
| Hydrothermal reaction | Seal in autoclave, heat at 140°C for 72 hours | Crystalline bis(2,2'-bipyridine)copper sulfate |
Summary of Key Parameters and Data
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 120–180°C | For hydrothermal synthesis |
| Reaction time | 24–72 hours | Ensures complete crystallization |
| Copper source | Copper sulfate pentahydrate | Provides sulfate ions |
| Ligand ratio | 2 equivalents bipyridine per copper | Ensures full coordination |
Research Findings and Structural Insights
- Structural characterization via single-crystal X-ray diffraction reveals a slightly distorted octahedral geometry around copper(II), coordinated by two nitrogen atoms from bipyridine and four oxygen atoms from sulfate and water molecules.
- Thermal analysis shows dehydration of coordinated water molecules at around 169°C, followed by decomposition of organic ligands at higher temperatures, leading to copper sulfate residues.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2’-bipyridine)coppersulfate undergoes various chemical reactions, including:
Substitution: The bipyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(2,2’-bipyridine)coppersulfate include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Scientific Research Applications
Electrochemical Applications
Amperometric Sensors:
One of the prominent applications of bis(2,2'-bipyridine)copper sulfate is in the development of amperometric sensors. These sensors are utilized for the detection of neurotransmitters such as dopamine and serotonin. The copper complex acts as a biomimetic catalyst, mimicking the activity of tyrosinase, which is crucial for the oxidation of catechols .
Case Study:
A study demonstrated the successful use of a sensor based on bis(2,2'-bipyridine)copper chloride for the amperometric determination of catechol derivatives. The optimization of parameters such as working potential and pH was conducted to enhance sensor performance .
Catalytic Applications
Catalysis in Organic Reactions:
The copper complex has also been explored as a catalyst in various organic reactions. Its ability to facilitate reactions involving bipyridine derivatives has been noted, particularly in Suzuki coupling reactions where it enhances product yields .
Data Table: Catalytic Efficiency Comparison
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | Bis(2,2'-bipyridine)copper sulfate | 85-95 |
| Homocoupling | Copper(I) iodide with bipyridines | 70-80 |
| Cross-Coupling | Bis(2,2'-bipyridine)copper acetate | 75-90 |
Medicinal Chemistry
Anticancer Activity:
Research indicates that bis(2,2'-bipyridine)copper complexes exhibit promising anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Case Study:
A specific study focused on the cytotoxic effects of bis(2,2'-bipyridine)copper complexes on human cancer cell lines. The results showed a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent .
Environmental Applications
Heavy Metal Ion Detection:
Another application lies in environmental chemistry where bis(2,2'-bipyridine)copper complexes are employed for detecting heavy metal ions in water samples. Their ability to form stable complexes with various metal ions allows for sensitive detection methods .
Data Table: Heavy Metal Ion Detection Limits
| Metal Ion | Detection Limit (µg/L) | Method Used |
|---|---|---|
| Lead (Pb) | 0.5 | Amperometric Sensor |
| Cadmium (Cd) | 0.3 | Spectrophotometry |
| Mercury (Hg) | 0.1 | Fluorescence |
Mechanism of Action
The mechanism of action of Bis(2,2’-bipyridine)coppersulfate involves the coordination of the copper(II) center with the bipyridine ligands, which stabilizes the copper ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and DNA, through coordination and redox mechanisms . These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress in cells .
Comparison with Similar Compounds
Structural and Compositional Variations
Table 1: Structural and Compositional Comparison
Key Observations :
- Ligand Substitution : Methylation of the bpy ligand (e.g., BM complex) increases lipophilicity, improving membrane permeability and biological efficacy .
- Metal Center : Copper complexes exhibit higher catalytic activity in hydrolysis compared to vanadium analogs, which are more bioactive .
- Ternary Complexes: Addition of amino acids (e.g., glycine) introduces hydrogen-bonding networks, enabling porous structures for solvent storage or catalysis .
Catalytic and Functional Comparisons
Key Findings :
- Catalysis : Copper-bpy complexes outperform vanadium analogs in hydrolyzing phosphorofluoridates, with immobilization boosting efficiency by 2–3× .
- Bioactivity : Vanadium complexes (B and BM) significantly reduce oxidative stress in adipose tissue, with BM showing superior lipid-lowering effects in high-fat diets .
- Structural Flexibility: Copper complexes with amino acids exhibit solvent-dependent polymorphism, enabling tunable properties for specific applications .
Q & A
Q. What role do counterions (e.g., sulfate vs. perchlorate) play in modulating the solubility and reactivity of Bis(2,2'-bipyridine)copper complexes?
Q. How can in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) improve mechanistic understanding of ligand substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
